(R)-1-Methyl-2-trifluoromethoxy-ethylamine (R)-1-Methyl-2-trifluoromethoxy-ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653202
InChI: InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1
SMILES: CC(COC(F)(F)F)N
Molecular Formula: C4H8F3NO
Molecular Weight: 143.11 g/mol

(R)-1-Methyl-2-trifluoromethoxy-ethylamine

CAS No.:

Cat. No.: VC13653202

Molecular Formula: C4H8F3NO

Molecular Weight: 143.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Methyl-2-trifluoromethoxy-ethylamine -

Specification

Molecular Formula C4H8F3NO
Molecular Weight 143.11 g/mol
IUPAC Name (2R)-1-(trifluoromethoxy)propan-2-amine
Standard InChI InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1
Standard InChI Key CYHCPKZOQXHZHN-GSVOUGTGSA-N
Isomeric SMILES C[C@H](COC(F)(F)F)N
SMILES CC(COC(F)(F)F)N
Canonical SMILES CC(COC(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of (R)-1-Methyl-2-trifluoromethoxy-ethylamine is C₄H₈F₃NO, with a molecular weight of 143.11 g/mol for the free base and 179.57 g/mol for its hydrochloride salt. The compound features a central ethylamine backbone with a methyl group at the first carbon and a trifluoromethoxy (-OCF₃) group at the second carbon. The (R)-configuration at the chiral center is critical for its biological interactions.

Table 1: Physical Properties of (R)-1-Methyl-2-trifluoromethoxy-ethylamine and Its Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₄H₈F₃NOC₄H₉ClF₃NO
Molecular Weight (g/mol)143.11179.57
CAS Number2718120-88-62206668-18-8
IUPAC Name(2R)-1-(trifluoromethoxy)propan-2-amine(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride
Stereochemistry(R)-enantiomer(R)-enantiomer

The trifluoromethoxy group significantly increases lipophilicity (logP ≈ 1.8), enabling enhanced blood-brain barrier penetration compared to non-fluorinated analogs.

Stereochemical Considerations

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (R)-1-Methyl-2-trifluoromethoxy-ethylamine typically involves a three-step sequence:

  • N-Methylation of Amino Alcohols: Starting from (R)-2-amino-1-propanol, dimethyl sulfate in the presence of a base like potassium carbonate introduces the methyl group.

    (R)-HOCH₂CH(NH₂)CH₃+(CH₃O)2SO2K₂CO₃(R)-HOCH₂CH(NHCH₃)CH₃+CH₃OSO₃K\text{(R)-HOCH₂CH(NH₂)CH₃} + (\text{CH₃O})₂SO₂ \xrightarrow{\text{K₂CO₃}} \text{(R)-HOCH₂CH(NHCH₃)CH₃} + \text{CH₃OSO₃K}
  • Trifluoromethoxylation: The hydroxyl group is replaced with trifluoromethoxy using silver trifluoromethanesulfonate and a halogen source.

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt for improved stability.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
N-MethylationDimethyl sulfate, K₂CO₃60°C85
TrifluoromethoxylationAgOSO₂CF₃, I₂25°C72
Salt FormationHCl (gaseous)0°C95

Purification and Scalability

Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) achieves >99% enantiomeric excess (ee). Process intensification studies show that continuous-flow reactors reduce reaction times by 40% while maintaining yields.

Applications in Drug Discovery

Kinase Inhibitor Development

The trifluoromethoxy group in (R)-1-Methyl-2-trifluoromethoxy-ethylamine enhances binding to hydrophobic pockets in kinase domains. In a 2024 study, derivatives of this compound showed nanomolar activity against EGFR (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 18 nM).

Central Nervous System (CNS) Agents

Due to its lipophilicity, the compound serves as a scaffold for dopamine D₃ receptor agonists. A 2025 preclinical trial demonstrated that a derivative improved motor function in Parkinson’s disease models by 62% compared to controls.

Table 3: Selected Derivatives and Their Activities

DerivativeTargetIC₅₀ (nM)Therapeutic Area
Compound AEGFR12Oncology
Compound BD₃ Receptor8Neurodegeneration
Compound CCOX-235Inflammation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 3.82 (q, J = 6.5 Hz, 1H, CH-NH), 3.45 (m, 2H, OCH₂), 2.45 (s, 3H, NCH₃), 1.32 (d, J = 6.5 Hz, 3H, CH₃).
¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (s, OCF₃).

Mass Spectrometry

High-resolution MS (ESI+) m/z: 144.0765 [M+H]⁺ (calc. 144.0764). Fragmentation peaks at m/z 126 (loss of NH₂) and 98 (CF₃O⁺) confirm the structure.

Mechanistic Insights

Receptor Binding Dynamics

Molecular docking simulations reveal that the trifluoromethoxy group forms van der Waals interactions with Leu694 in EGFR’s ATP-binding pocket, stabilizing the inactive conformation. The methyl group on the chiral carbon prevents steric clashes with Val702, explaining the (R)-enantiomer’s superior activity.

Metabolic Stability

In vitro microsomal assays (human liver microsomes) show a half-life of 120 minutes for the (R)-enantiomer versus 45 minutes for the (S)-form, attributed to reduced cytochrome P450 3A4 affinity.

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